molecular formula C15H23NO5S B176224 (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate CAS No. 109687-66-3

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate

Cat. No. B176224
CAS RN: 109687-66-3
M. Wt: 329.4 g/mol
InChI Key: CIRITGBVSKUMAF-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” has been reported. For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis . Another study reported the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” can be represented by the formula C9H19NO5S. The compound contains one defined stereocentre .


Chemical Reactions Analysis

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” is likely to participate in reactions typical of tert-butyloxycarbonyl-protected amines. For example, the Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” has a density of 1.2±0.1 g/cm3, a boiling point of 397.9±25.0 °C at 760 mmHg, and a flash point of 194.5±23.2 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Water-soluble Aminoxyls Synthesis

  • Research Focus : Synthesis of water-soluble aminoxyls, including compounds related to (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate, which are totally soluble in water but partially associated in other solvents.
  • Significance : These compounds have potential applications in chemical solutions where water solubility and solute-solvent interactions are critical (Marx & Rassat, 2002).

Synthesis via Asymmetric Mannich Reaction

  • Research Focus : Synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, a compound structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate, through asymmetric Mannich reaction.
  • Significance : Showcases a method for producing chiral amino carbonyl compounds, which are valuable in creating enantiomerically pure pharmaceuticals (Yang, Pan, & List, 2009).

One-Pot Synthesis of Benzoxazoles

  • Research Focus : Utilizing methanesulfonic acid as a catalyst for synthesizing benzoxazoles, indicating the versatility of methanesulfonate-based compounds in facilitating chemical reactions.
  • Significance : Demonstrates the role of methanesulfonates in synthesizing complex organic compounds with potential pharmaceutical applications (Kumar, Rudrawar, & Chakraborti, 2008).

Large-Scale Synthesis of Aminonitriles

  • Research Focus : Large-scale synthesis of N-Protected-β-Aminonitriles using compounds including tert-Butyl (1S)-2[(tert-Butoxycarbonyl)amino]-2-phenylethyl methanesulfonate.
  • Significance : Highlights the industrial scalability of synthesizing aminonitriles, which are crucial intermediates in organic synthesis (Mosa, Thirsk, Vaultier, Maw, & Whiting, 2008).

Synthesis of Enantioenriched Allenylindium Reagents

  • Research Focus : Synthesis of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents, using compounds like (R)-3-Butyn-2-yl methanesulfonate.
  • Significance : This research contributes to the field of asymmetric synthesis, essential for creating enantiomerically pure substances in medicinal chemistry (Johns, Grant, & Marshall, 2003).

Asymmetric Hydrogenation of Enamines

  • Research Focus : Asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, involving compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate.
  • Significance : Offers a method for synthesizing beta-amino acid pharmacophores with high enantiomeric excess, important in drug development (Kubryk & Hansen, 2006).

Safety And Hazards

While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate” is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRITGBVSKUMAF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435092
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate

CAS RN

109687-66-3
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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